Eaton's Reagent

Description

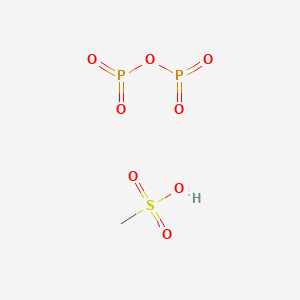

Structure

2D Structure

Properties

InChI |

InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNLZOVBAQWGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583215 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39394-84-8 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Eaton's Reagent

Eaton's reagent is a versatile and effective acidic dehydrating agent utilized in organic synthesis. It serves as a less viscous and often more efficient alternative to polyphosphoric acid (PPA) for promoting a variety of chemical transformations, particularly acylation and cyclodehydration reactions.[1][2] This guide provides a detailed overview of its composition, preparation, and key applications for researchers, scientists, and drug development professionals.

Core Composition

This compound is a solution of phosphorus pentoxide (P₂O₅) dissolved in methanesulfonic acid (CH₃SO₃H).[1] The concentration of phosphorus pentoxide can vary slightly depending on the preparation and intended application, but it is typically found within a narrow range.

| Component | Chemical Formula | Concentration (w/w) | Molar Mass ( g/mol ) |

| Phosphorus Pentoxide | P₂O₅ | 7.5% - 10% | 141.94 |

| Methanesulfonic Acid | CH₃SO₃H | 90% - 92.5% | 96.11 |

Note: The most commonly cited compositions are a 1:10 weight ratio of P₂O₅ to CH₃SO₃H, which corresponds to approximately 9.1 wt% P₂O₅, and a commercially available concentration of 7.7 wt% P₂O₅.[3]

Experimental Protocols

The preparation of this compound is a straightforward process that involves the dissolution of phosphorus pentoxide in methanesulfonic acid. Both commercially available reagent and freshly prepared solutions are effective, though freshly prepared reagents are noted to sometimes provide cleaner reaction profiles.[4]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Airtight storage containers

-

Nitrogen gas source

-

Stirring apparatus

Procedure:

-

In a suitable reaction vessel under a nitrogen atmosphere, place 100 mL of methanesulfonic acid.

-

Slowly add 12 g of phosphorus pentoxide to the methanesulfonic acid in portions. The rate of addition should be controlled to manage the slight exotherm, maintaining the temperature below 25 °C.[4]

-

Once the addition is complete, stir the solution at ambient temperature for 18 hours to ensure complete dissolution.[4]

-

Store the resulting this compound in airtight containers under a nitrogen atmosphere.[4]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Large-scale reaction vessel with temperature control

-

Airtight storage containers

Procedure:

-

To a large-scale reactor, add 10 L of methanesulfonic acid.

-

Gradually add 1.2 kg of phosphorus pentoxide, controlling the rate of addition to keep the temperature below 25 °C.[5]

-

After the addition is complete, stir the mixture at ambient temperature for 18 hours.[5]

-

Store the prepared reagent in airtight containers.[5]

Reaction Mechanisms and Applications

This compound functions as a powerful Lewis acid catalyst and dehydrating agent.[1] It is particularly effective in promoting reactions that involve the formation of acylium ions, which are potent electrophiles in Friedel-Crafts acylation and related reactions.

Caption: Simplified reaction pathway for acylation using this compound.

Caption: General experimental workflow for reactions utilizing this compound.

This compound has been successfully employed in the synthesis of a wide range of organic molecules, including:

-

Heterocyclic Compounds: It is used in the synthesis of quinolones, xanthones, 3-benzazepinones, 4-hydroxycoumarins, and 4-hydroxy-2-quinolinones.[2][6]

-

Chalcones: The reagent catalyzes the Claisen-Schmidt condensation to produce mono- and bis-chalcone derivatives.[2]

-

Hole-Transporting Materials: It is utilized in the synthesis of fluorene-based materials for applications in organic electronics.[2]

-

Cyclization Reactions: this compound is effective in promoting intramolecular cyclization reactions to form five- and six-membered rings.[7][8]

References

- 1. Buy this compound (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. Buy this compound | 39394-84-8 [smolecule.com]

- 3. This compound | 39394-84-8 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

Eaton's Reagent: A Technical Guide to its Discovery, History, and Applications in Organic Synthesis

Abstract

Eaton's Reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool in organic synthesis since its introduction. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical properties, and its wide-ranging applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols for key reactions, quantitative data, and mechanistic insights are presented to offer a practical resource for the laboratory.

Introduction: The Advent of a Superior Acylating Agent

In 1973, Philip E. Eaton and his colleagues at the University of Chicago introduced a novel reagent that would offer a significant practical advantage over the commonly used polyphosphoric acid (PPA) for acylation reactions.[1] This reagent, a solution of phosphorus pentoxide in methanesulfonic acid, later to be known as this compound, addressed the critical handling issues associated with the highly viscous and often difficult-to-stir PPA.[1] The new reagent was found to have comparable reactivity to PPA but with the distinct advantages of being a free-flowing liquid and having a controlled water content, as the P₂O₅ acts as a powerful dehydrating agent.[1]

This compound is typically prepared as a 7.5-10% (w/w) solution of phosphorus pentoxide in methanesulfonic acid.[1][2][3] It functions as a potent Lewis acid and a dehydrating agent, facilitating a variety of organic transformations, most notably intramolecular and intermolecular acylations.[1] Its ability to generate highly electrophilic acylium ions in situ from carboxylic acids is central to its reactivity.[4] This guide will delve into the historical context, key applications, and detailed methodologies associated with this indispensable reagent.

Physicochemical Properties and Handling

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Composition | ~7.5-10% P₂O₅ in CH₃SO₃H (w/w) |

| CAS Number | 39394-84-8 |

| Boiling Point | 122 °C/1 mmHg |

| Density | ~1.5 g/mL at 25 °C |

| Solubility | Hydrolyzes in water |

| Primary Hazards | Corrosive, causes severe skin burns and eye damage |

Safe Handling: this compound is a corrosive and moisture-sensitive substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagent reacts violently with water and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action: The Generation of Acylium Ions

The efficacy of this compound in promoting acylation reactions stems from its ability to generate highly reactive acylium ion intermediates from carboxylic acids. The reaction mechanism is a synergistic interplay between the strong Brønsted acidity of methanesulfonic acid and the powerful dehydrating and Lewis acidic nature of phosphorus pentoxide.

The overall process can be visualized as follows:

Key Applications in Organic Synthesis

This compound has found widespread use in a variety of synthetic transformations. This section details some of the most significant applications, providing experimental protocols and quantitative data where available.

Friedel-Crafts Acylation

One of the primary applications of this compound is in Friedel-Crafts acylation reactions. It serves as an effective catalyst for the acylation of aromatic and heteroaromatic compounds with carboxylic acids, often providing high yields under mild conditions.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred solution of this compound (volume dependent on scale) under an inert atmosphere (e.g., nitrogen or argon), the aromatic substrate is added.

-

The carboxylic acid is then added portion-wise to control any exotherm.

-

The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-100 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The following table summarizes representative examples of Friedel-Crafts acylation reactions using this compound.

| Aromatic Substrate | Carboxylic Acid | Reaction Conditions | Product | Yield (%) |

| Anisole | Acetic Acid | RT, 2h | 4-Methoxyacetophenone | >90 |

| Toluene | Propionic Acid | 60 °C, 4h | 4-Methylpropiophenone | 85 |

| Thiophene | Benzoic Acid | 80 °C, 6h | 2-Benzoylthiophene | 88 |

Synthesis of Xanthones

This compound is particularly effective for the one-pot synthesis of xanthones through the condensation of substituted 2-hydroxybenzoic acids and phenols.[5] This method is often superior to the traditional Grover, Shah, and Shah reaction.[5]

Experimental Protocol: Synthesis of 1,3-Dimethoxy-xanthone [4]

-

In a Schlenk tube under an argon atmosphere, charge salicylic acid (2.07 g, 15.0 mmol, 1.5 equiv) and 1,3,5-trimethoxybenzene (1.68 g, 10.0 mmol, 1.0 equiv).[4]

-

Add this compound (10 mL) to the mixture and seal the Schlenk tube.[4]

-

Stir the resulting slurry at 80 °C for 1.5 hours, during which it will become a dark brown solution.[4]

-

After cooling to approximately 25 °C, pour the reaction mixture into ice, resulting in a pale pinkish slurry.[4]

-

Vigorously stir this mixture for 20 minutes. The precipitate is then collected by filtration, washed with water, and dried to yield the product.

The following diagram illustrates the workflow for the synthesis of xanthones using this compound.

The table below presents a selection of xanthones synthesized using this compound, highlighting the scope of the reaction.

| 2-Hydroxybenzoic Acid Derivative | Phenol Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| Salicylic acid | Phloroglucinol | 80 °C, 1.5 h | 1,3-Dihydroxyxanthone | 67 | [4] |

| 5-Nitrosalicylic acid | Phloroglucinol | 80 °C, 1.5 h | 1,3-Dihydroxy-7-nitroxanthone | 32 | [4] |

| 5-Bromosalicylic acid | Phloroglucinol | 80 °C, 1.5 h | 7-Bromo-1,3-dihydroxyxanthone | 17 | [4] |

| 4-Hydroxysalicylic acid | 1,3-Dimethoxybenzene | 80 °C, 1.5 h | 3-Methoxy-6-hydroxyxanthone | - | [4] |

Synthesis of Quinolones

This compound provides a mild and efficient method for the cycloacylation of aniline derivatives to produce 4-quinolones, which are important scaffolds in medicinal chemistry.[6] This methodology is applicable to a wide range of functionalized anilines and generally requires milder conditions than traditional methods.[6]

Experimental Protocol: Synthesis of 4-Quinolones from Enamine Diesters [7]

-

React the enamine diester (e.g., 1.8 g, 6.6 mmol) with this compound (7 mL) at 50 °C.

-

Monitor the reaction progress by HPLC.

-

Once the conversion is ≥ 98%, cool the reaction mixture.

-

Transfer the cooled mixture to a sodium carbonate solution.

-

Isolate the resulting solid to obtain the 4-quinolone product. A yield of 97% has been reported for this specific example.[7]

Synthesis of Tetrahydroisoquinoline-3-ones

A robust application of this compound is in the cyclization of phenyl acetamides with formaldehyde to yield tetrahydroisoquinoline-3-ones.[2] This method is advantageous as it uses a more mobile solution and lower temperatures compared to PPA.[2]

Experimental Protocol: Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one [2]

-

Flush a three-necked round-bottomed flask with nitrogen and charge it with 50 mL of this compound.[2]

-

Add 2-(4-chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) in portions.[2]

-

Add paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv).[2]

-

Heat the reaction mixture at 80 °C for 2 hours.[2]

-

Monitor the reaction for the complete consumption of the starting material by HPLC.[2]

-

Work-up involves neutralization with sodium hydroxide followed by extraction with isopropyl acetate and concentration to isolate the product.[2]

The following diagram illustrates the key steps in the synthesis of tetrahydroisoquinoline-3-ones.

The scope of this cyclization reaction is demonstrated in the table below.[2]

| Entry | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) |

| 1 | H | H | Cl | H | H | 95 |

| 2 | H | H | F | H | H | 96 |

| 3 | H | H | Br | H | H | 94 |

| 4 | H | H | I | H | H | 92 |

| 5 | H | Cl | H | H | H | 93 |

| 6 | H | F | H | H | H | 94 |

| 7 | Cl | H | H | H | H | 91 |

| 8 | F | H | H | H | H | 90 |

Conclusion

Since its discovery, this compound has proven to be an invaluable asset in the field of organic synthesis. Its ease of handling, high reactivity, and broad applicability make it a superior alternative to traditional reagents like polyphosphoric acid for a multitude of transformations. This guide has provided a detailed overview of its history, properties, and key applications, complete with experimental protocols and quantitative data to aid researchers in its practical use. The continued exploration of this compound in the synthesis of complex molecules, particularly in the realms of drug discovery and materials science, is a testament to its enduring importance and versatility.

References

- 1. Buy this compound (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms

Eaton's Reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a powerful and versatile acidic medium and dehydrating agent in organic synthesis.[1] Developed by P. E. Eaton, it serves as a more manageable and often more effective alternative to polyphosphoric acid (PPA) for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its reaction mechanisms.

Core Properties of this compound

This compound is typically a colorless to light yellow liquid, valued for its low viscosity compared to PPA, which simplifies handling and mixing in reaction setups.[1] Its potent acidic and dehydrating properties stem from the in situ formation of polyphosphoric acids and mixed anhydrides upon the dissolution of phosphorus pentoxide in methanesulfonic acid.[2]

A summary of the key physical and chemical properties of this compound is presented in the table below. The exact values can vary slightly depending on the precise concentration of P₂O₅.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Composition | Typically 7.5-10 wt% Phosphorus pentoxide (P₂O₅) in Methanesulfonic acid (CH₃SO₃H) | [4][5] |

| Molecular Formula | CH₄O₈P₂S | [1][6] |

| Molecular Weight | 238.05 g/mol | [1][6][7] |

| Density | ~1.5 g/mL at 25 °C | [8] |

| Boiling Point | 122 °C at 1 mmHg | [8] |

| Refractive Index | n20/D 1.435 | [8] |

| Solubility | Highly soluble in polar solvents; hydrolyzes and decomposes in water | [1][9][10] |

| Acidity | Strong Lewis acid | [1] |

| Reactivity | Potent dehydrating and condensing agent | [1][2][4] |

| CAS Number | 39394-84-8 | [1][4] |

Reaction Mechanisms and Applications

This compound is a superior catalyst for a range of acid-mediated reactions. Its efficacy is attributed to the generation of highly electrophilic species in situ.[1] Key applications include:

-

Friedel-Crafts Acylation and Alkylation: It facilitates the acylation and alkylation of aromatic compounds.[1][11]

-

Cyclodehydration: It is widely used for intramolecular cyclization reactions to form various heterocyclic compounds, such as xanthones, quinolones, and coumarins.[1][5][11]

-

Condensation Reactions: The reagent effectively promotes condensation reactions, for instance, the Claisen-Schmidt condensation to form chalcones.[2][4]

-

Beckmann Rearrangement: It can be employed to catalyze the Beckmann rearrangement of oximes.[11]

The general mechanism for electrophilic substitution reactions catalyzed by this compound involves the activation of a substrate by the acidic medium, making it more susceptible to nucleophilic attack.

A prominent example of its application is the synthesis of xanthones through the condensation of salicylic acids and phenols. In this reaction, this compound facilitates the formation of a highly reactive acylium ion from the salicylic acid derivative, which then undergoes a Friedel-Crafts acylation with the phenol.[12]

References

- 1. Buy this compound (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. This compound | 39394-84-8 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 39394-84-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 39394-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | CH4O8P2S | CID 16149098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:39394-84-8 | Chemsrc [chemsrc.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Eaton's Reagent: A Comprehensive Technical Guide to its Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a potent and versatile tool in modern organic synthesis.[1] Developed as a more manageable and often higher-yielding alternative to polyphosphoric acid (PPA), this reagent excels as a powerful acidic and dehydrating agent.[2][3] Its efficacy is primarily attributed to its ability to facilitate a wide range of electrophilic substitution reactions, including Friedel-Crafts acylations, cyclodehydrations, and Beckmann rearrangements.[1][4] This guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a technical resource for chemical researchers and drug development professionals.

Core Mechanism of Action

This compound is typically prepared as a 7.5-10% (w/w) solution of phosphorus pentoxide in methanesulfonic acid.[2][5] The combination of a strong Brønsted acid (methanesulfonic acid) and a powerful Lewis acidic dehydrating agent (phosphorus pentoxide) creates a highly effective medium for promoting reactions that proceed via electrophilic activation.[1][2]

The central mechanism involves two key functions:

-

Generation of Potent Electrophiles: The primary role of this compound in many reactions, such as Friedel-Crafts acylation, is the in situ generation of highly reactive acylium ions (R-C≡O⁺) from carboxylic acids. The phosphorus pentoxide component activates the carbonyl group of the carboxylic acid, making it a better leaving group and facilitating the formation of the electrophilic acylium ion.[5][6]

-

Dehydration: Phosphorus pentoxide is an exceptionally strong dehydrating agent. In condensation and cyclodehydration reactions, it efficiently removes water generated during the reaction, shifting the equilibrium towards the product and preventing reversible reactions.[2]

This dual action makes this compound particularly effective for intramolecular and intermolecular acylations, leading to the synthesis of a diverse array of ketones and heterocyclic systems.[2]

Visualizing the General Mechanism: Friedel-Crafts Acylation

The diagram below illustrates the fundamental steps in a Friedel-Crafts acylation reaction catalyzed by this compound, showcasing the generation of the critical acylium ion electrophile.

Caption: General mechanism of this compound in Friedel-Crafts acylation.

Quantitative Data: Synthesis of 4-Quinolones

This compound has proven to be highly efficient for the cycloacylation of aniline derivatives to form 4-quinolones, a core scaffold in many pharmaceutical agents. This methodology offers significant advantages over traditional thermal cyclizations (which often require temperatures of 250 °C) by proceeding at much milder temperatures (50 °C) with high yields.[1] The presence of P₂O₅ is critical, as heating the substrate in neat methanesulfonic acid alone does not yield the cyclized product.[1]

The following tables summarize the isolated yields for the synthesis of various substituted 4-quinolone-2-carboxylic acid methyl esters and 4-quinolone-3-carboxylic acid methyl esters using this compound.

Table 1: Synthesis of 2-Carboxy-4-quinolones [1]

| Entry | R¹ | R² | R³ | R⁴ | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | OMe | H | H | H | 98 |

| 2 | Cl | Cl | H | H | 95 |

| 3 | OMe | H | H | Cl | 94 |

| 4 | H | H | OMe | H | 85 |

| 5 | Br | H | H | H | 95 |

| 6 | i-Pr | H | H | H | 92 |

| 7 | H | H | CO₂Me | H | 90 |

| 8 | Cl | H | H | H | 96 |

| 9 | H | H | C₆H₁₁ | H | 90 |

Reactions were performed at 50 °C in 4 volumes of this compound.

Table 2: Synthesis of 3-Carboxy-4-quinolones [1]

| Entry | R¹ | R² | R³ | R⁴ | Isolated Yield (%) |

|---|---|---|---|---|---|

| 10 | Cl | H | H | H | 96 |

| 11 | OMe | H | H | H | 97 |

| 12 | H | H | OMe | H | 93 |

| 13 | Cl | H | Cl | H | 95 |

| 14 | H | H | H | H | 98 |

| 15 | F | H | H | H | 95 |

Reactions were performed at 50 °C in 6 volumes of this compound.

Experimental Protocols

Preparation of this compound (7.5 wt %)

This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

Charge a flask equipped with a mechanical stirrer and a nitrogen inlet with 100 mL of methanesulfonic acid.

-

While stirring under a nitrogen atmosphere, slowly add 12 g of phosphorus pentoxide (P₂O₅) in portions.

-

Control the rate of addition to maintain the internal temperature below 25 °C, as the dissolution is exothermic.

-

Once the addition is complete, continue stirring the solution at ambient temperature for 18 hours to ensure complete dissolution.

-

Store the resulting clear, colorless reagent in an airtight container under nitrogen. For optimal results and cleaner reaction profiles, it is recommended to use freshly prepared reagent.[5]

Representative Protocol: Synthesis of 1,3-Dimethoxy-xanthone

This protocol for the condensation of a salicylic acid and a phenol derivative is adapted from Bosson, J. (2023).[7]

Materials:

-

Salicylic acid (2.07 g, 15.0 mmol, 1.5 equiv)

-

1,3,5-Trimethoxybenzene (1.68 g, 10.0 mmol, 1.0 equiv)

-

This compound (10 mL)

-

Ice

Procedure:

-

Charge a Schlenk tube with salicylic acid and 1,3,5-trimethoxybenzene under an argon atmosphere.

-

Add 10 mL of this compound to the mixture and seal the Schlenk tube.

-

Stir the resulting slurry at 80 °C for 1.5 hours. The reaction mixture will transform into a dark brown solution.

-

After the reaction period, cool the mixture to approximately 25 °C.

-

Pour the reaction mixture into ice, which will result in the formation of a pale pinkish slurry.

-

Stir this slurry vigorously for 20 minutes to ensure complete precipitation of the product.

-

Isolate the solid product by filtration, wash with water, and dry to yield the target xanthone.

Mandatory Visualizations: Mechanistic Pathways

Mechanism of Xanthone Synthesis

The synthesis of xanthones from salicylic acids and phenols is a classic application of this compound. The reaction proceeds through a Friedel-Crafts acylation followed by an intramolecular cyclization (oxa-ring closure).

Caption: Pathway for this compound-mediated synthesis of xanthones.

Experimental Workflow: Quinolone Synthesis

The following diagram outlines the key steps in the synthesis and isolation of 4-quinolones using this compound, highlighting the simplicity of the procedure.

Caption: Experimental workflow for the synthesis of 4-quinolones.

References

- 1. scribd.com [scribd.com]

- 2. This compound | 39394-84-8 | Benchchem [benchchem.com]

- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. P 4 O 10 /TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free con ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02534E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Eaton's Reagent: A Comprehensive Technical Guide to its Application as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eaton's Reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio, has emerged as a potent and versatile Lewis acid catalyst in modern organic synthesis.[1][2] Its efficacy as a strong Brønsted and Lewis acid, coupled with its role as a powerful dehydrating agent, makes it a valuable tool for a wide range of chemical transformations.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, focusing on its catalytic activity in key reactions, detailed experimental protocols, and quantitative data to support its utility in research and development.

Core Principles and Mechanism of Action

This compound functions primarily through the activation of electrophilic centers, most notably carbonyl groups, via the phosphorus pentoxide component.[5] The methanesulfonic acid provides a strongly acidic and polar medium that facilitates the dissolution of reactants and promotes the catalytic cycle. The generally accepted mechanism involves the following key steps:

-

Electrophilic Activation: The P₂O₅ in the reagent mixture coordinates to a Lewis basic site on the substrate, typically the oxygen atom of a carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A nucleophile, either from another reactant or intramolecularly, attacks the activated electrophile.

-

Dehydration and Cyclization: In many reactions, the potent dehydrating nature of P₂O₅ facilitates the removal of a water molecule, often driving the reaction towards the formation of a cyclized product.[3]

This mode of action makes this compound particularly effective in reactions such as Friedel-Crafts acylation, intramolecular cyclizations, and condensations.

Key Applications and Quantitative Data

This compound has demonstrated exceptional utility in a variety of synthetic transformations, often providing higher yields and milder reaction conditions compared to traditional Lewis acids like polyphosphoric acid (PPA).[4]

Friedel-Crafts Acylation and Related Cyclizations

One of the most prominent applications of this compound is in Friedel-Crafts acylation and related intramolecular cyclization reactions to form carbo- and heterocyclic ring systems.

This compound is highly effective in the condensation of salicylic acid derivatives with phenols to produce xanthones, an important class of biologically active compounds. The reaction proceeds via an initial Friedel-Crafts acylation followed by an intramolecular cyclization.

Table 1: Synthesis of Xanthone Derivatives using this compound

| Salicylic Acid Derivative | Phenol Derivative | Product | Yield (%) | Reference |

| Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 67 | [6] |

| 5-Nitrosalicylic acid | Phloroglucinol | 1,3-Dihydroxy-7-nitroxanthone | 32 | [6] |

| Salicylic acid | 1,3,5-Trimethoxybenzene | 1,3-Dimethoxyxanthone | 91 | [6] |

The reagent facilitates the efficient synthesis of quinolone and benzazepinone scaffolds, which are prevalent in many pharmaceutical agents.

Table 2: Synthesis of Quinolone and Benzazepinone Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Substituted Phenylacetamide Analogues | This compound | 3-Benzazepinone Derivatives | 90-93 | [1] |

| 2-Aminoarylketone and Pentan-2,3-dione | This compound | 2-Propanoylquinoline Derivatives | 89-92 | [7] |

Pictet-Spengler Reaction

This compound serves as an effective catalyst for the Pictet-Spengler reaction, a crucial transformation for the synthesis of tetrahydroisoquinolines and related alkaloids. It promotes the cyclization of β-arylethylamines with aldehydes or their equivalents.

Table 3: this compound-Mediated Pictet-Spengler Type Reaction

| Substrate | Reagent | Product | Yield (%) | Reference |

| 2-(4-Chlorophenyl)-N-methylacetamide | Paraformaldehyde | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 95-96 | [3] |

Beckmann Rearrangement

This compound can be employed as a catalyst for the Beckmann rearrangement of oximes to amides, offering an alternative to harsh acidic conditions.[8]

Table 4: Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| This compound | 75 | 21 | - | [8] |

| P₂O₅ | 75 | 16 | - | [8] |

| Ga(OTf)₃ | 40 | 0.33 | 92 | [8] |

Note: Specific yield for this compound was not provided in the comparative study, but its utility as a catalyst was demonstrated.

Experimental Protocols

General Preparation of this compound (7.5 wt%)

Procedure:

-

To 100 mL of methanesulfonic acid in a flask equipped with a magnetic stirrer, slowly add 12 g of phosphorus pentoxide (P₂O₅) in portions at a temperature below 25 °C.

-

Control the rate of addition to manage the slight exotherm.

-

Once the addition is complete, stir the solution at ambient temperature for 18 hours.

-

Store the resulting this compound in an airtight container under an inert atmosphere (e.g., nitrogen).[3]

Synthesis of 1,3-Dimethoxyxanthone

Materials:

-

Salicylic acid

-

1,3,5-Trimethoxybenzene

-

This compound

-

Argon atmosphere

-

Ice

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine salicylic acid (1.5 equivalents) and 1,3,5-trimethoxybenzene (1.0 equivalent).

-

Add this compound (e.g., 10 mL for a 10 mmol scale reaction).

-

Seal the Schlenk tube and stir the resulting slurry at 80 °C for 1.5 hours, during which the mixture should become a dark brown solution.

-

After cooling to approximately 25 °C, pour the reaction mixture into ice.

-

Vigorously stir the resulting pale pinkish slurry for 20 minutes.

-

Collect the precipitate by filtration and wash with water to obtain the crude product. Further purification can be achieved by recrystallization or chromatography.[6]

Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one

Materials:

-

2-(4-Chlorophenyl)-N-methylacetamide

-

Paraformaldehyde

-

This compound

-

Nitrogen atmosphere

-

Water

-

Isopropyl acetate (IPAc)

-

19M NaOH solution

Procedure:

-

In a three-necked round-bottomed flask flushed with nitrogen, add 50 mL of this compound.

-

Add 2-(4-Chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) in portions.

-

Add paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equivalents).

-

Heat the reaction mixture at 80 °C for 2 hours.

-

Cool the reaction mixture to 5 °C using an ice bath.

-

Slowly add 50 mL of water over 30 minutes, maintaining the internal temperature below 25 °C.

-

Add 50 mL of isopropyl acetate (IPAc) and cool the mixture to 5 °C.

-

Adjust the pH of the mixture to 8-8.5 using a 19M NaOH solution while keeping the temperature below 25 °C.

-

Separate the organic phase and extract the aqueous phase with IPAc.

-

Combine the organic phases and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Friedel-Crafts Acylation Catalyzed by this compound.

Caption: Generalized Mechanism of the Pictet-Spengler Reaction.

Caption: General Experimental Workflow for Syntheses Using this compound.

Conclusion

This compound stands out as a highly effective and user-friendly Lewis acid catalyst for a multitude of organic transformations. Its ability to promote reactions under relatively mild conditions, coupled with its lower viscosity and ease of handling compared to traditional reagents like PPA, makes it an invaluable asset in both academic research and industrial drug development. The diverse applications, ranging from the synthesis of complex heterocyclic scaffolds to fundamental reactions like the Beckmann rearrangement, underscore the broad utility of this reagent. The provided data and protocols serve as a practical guide for scientists looking to leverage the catalytic power of this compound in their synthetic endeavors.

References

- 1. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

The Role of Phosphorus Pentoxide in Eaton's Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the pursuit of efficient, high-yielding, and operationally straightforward methodologies is paramount. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool, particularly for facilitating acid-catalyzed reactions such as intramolecular Friedel-Crafts acylations, cyclizations, and dehydrations. Developed as a less viscous and often more effective alternative to polyphosphoric acid (PPA), this compound offers significant advantages in terms of handling and reaction conditions. This technical guide provides an in-depth exploration of the critical role of phosphorus pentoxide within this reagent system, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in its practical application.

The Core Function of Phosphorus Pentoxide

The efficacy of this compound stems from the synergistic interaction between its two components. While methanesulfonic acid provides a strongly acidic medium, phosphorus pentoxide plays a multifaceted and crucial role:

-

Potent Dehydrating Agent: Phosphorus pentoxide is a highly effective desiccant. In the course of a reaction, it readily reacts with any water present, including water formed as a byproduct, to form phosphoric acid. This irreversible removal of water drives the equilibrium of dehydration and condensation reactions towards the desired products.

-

Activation of Carboxylic Acids: The primary role of P₂O₅ in many reactions is the activation of carboxylic acids to form highly electrophilic intermediates. It is proposed that P₂O₅ reacts with methanesulfonic acid to form a complex mixture of polyphosphoric acids and mixed anhydrides of methanesulfonic and phosphoric acid. These species then react with a carboxylic acid substrate to generate a mixed phosphoric-carboxylic anhydride. This mixed anhydride is a highly activated intermediate, primed for nucleophilic attack, and can be considered a precursor to the acylium ion. This activation enhances the electrophilicity of the carbonyl carbon, facilitating subsequent reactions.

-

Enhanced Acidity: The dissolution of P₂O₅ in methanesulfonic acid is a chemical reaction that generates a complex equilibrium of strong dehydrating and acylating agents, including various linear and potentially cyclic polyphosphoric acids. This complex mixture can exhibit a higher effective acidity than methanesulfonic acid alone, further promoting acid-catalyzed transformations.

Data Presentation: Reaction Performance

The following tables summarize quantitative data for key reactions facilitated by this compound, showcasing its efficiency in various synthetic transformations.

| Substrate | Product | Conditions | Yield (%) | Reference |

| 2-(4-Chlorophenyl)-N-methylacetamide & Paraformaldehyde | 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one | 80 °C, 2 h | 94-99 | |

| Phloroglucinol & Salicylic acid | 1,3-Dihydroxyxanthone | 80 °C, 1.5 h | 67 | |

| 1,3,5-Trimethoxybenzene & Salicylic acid | 1,3-Dimethoxyxanthone | 80 °C, 1.5 h | 85 | |

| N-Phenyl-3-oxobutanamide | 4-Methylquinolin-2(1H)-one | 110 °C, 1 h | 92 | |

| 2'-Aminoacetophenone & Ethyl benzoylacetate | 2-Phenyl-4-quinolone | 140 °C, 30 min | 95 |

Table 1: Synthesis of Heterocyclic Compounds using this compound.

| Reagent | Reaction | Conditions | Yield (%) | Reference(s) |

| This compound | Cyclization of β-anilinoacrylic acid derivatives to 4-quinolones | <90 °C | High | |

| PPA | Cyclization of β-anilinoacrylic acid derivatives to 4-quinolones | ~250 °C | Variable | |

| This compound | Cyclization of phenyl acetamides to tetrahydroisoquinoline-3-ones | 80 °C | 94-99 | |

| PPA | Cyclization of phenyl acetamides to tetrahydroisoquinoline-3-ones | High Temp. | Lower | (Implied by preference for this compound) |

Table 2: Comparison of this compound and Polyphosphoric Acid (PPA).

Experimental Protocols

Preparation of this compound (7.5 wt % P₂O₅ in CH₃SO₃H)

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add methanesulfonic acid (100 mL).

-

Slowly and portion-wise, add phosphorus pentoxide (12 g) to the stirred methanesulfonic acid. Caution: A slight exotherm will occur; control the rate of addition to maintain the temperature below 25 °C.

-

After the addition is complete, continue stirring the mixture at ambient temperature for 18 hours until all the P₂O₅ has dissolved.

-

Store the resulting clear, mobile liquid in an airtight container under a nitrogen atmosphere. It is recommended to use freshly prepared this compound for optimal results.

Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one

Materials:

-

2-(4-Chlorophenyl)-N-methylacetamide

-

Paraformaldehyde

-

This compound (7.7 wt %)

-

Water

-

Isopropyl acetate (IPAc)

-

19 M Sodium hydroxide solution

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser under a nitrogen atmosphere, add this compound (50 mL).

-

Add 2-(4-chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) in portions. An exotherm from 23 °C to 29 °C will be observed.

-

Add paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C with a heating mantle for 2 hours. The reaction progress can be monitored by HPLC.

-

Cool the reaction mixture to 5 °C using an ice bath.

-

Slowly add water (50 mL) over 30 minutes, maintaining the internal temperature below 25 °C. Caution: The addition of water is exothermic.

-

Add isopropyl acetate (50 mL) and cool the mixture to 5 °C.

-

Adjust the pH of the mixture to 8-8.5 using 19 M NaOH solution while maintaining the internal temperature below 25 °C with an ice bath. Caution: The addition of NaOH is exothermic.

-

Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with isopropyl acetate (10 mL).

-

Separate the layers of the filtrate and wash the organic layer with water (2 x 20 mL).

-

Concentrate the organic layer under reduced pressure to yield the product as a white solid (9.8-10.3 g, 94-99% yield).

Mandatory Visualizations

The Pivotal Role of Methanesulfonic Acid in Eaton's Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a powerful and versatile tool in organic synthesis.[1][2] Its efficacy, particularly in Friedel-Crafts acylation and cyclodehydration reactions, stems from the synergistic interplay between its two components. This technical guide delves into the core function of methanesulfonic acid within this reagent system, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key chemical transformations. This compound offers significant advantages over traditional acidic catalysts like polyphosphoric acid (PPA), including lower viscosity, milder reaction conditions, and often improved yields.[1][3]

The Synergistic Action of Methanesulfonic Acid and Phosphorus Pentoxide

While phosphorus pentoxide is a potent dehydrating agent, its combination with methanesulfonic acid creates a superacidic medium that is more effective than either component alone. The primary role of methanesulfonic acid is not merely as a solvent; it actively participates in the formation of the reactive species responsible for the reagent's catalytic activity.

Upon dissolution of P₂O₅ in methanesulfonic acid, a complex equilibrium is established, leading to the in-situ formation of polyphosphoric acids and mixed anhydrides of methanesulfonic and phosphoric acid.[4][5][6][7] These species are the key to activating carboxylic acids and other carbonyl-containing substrates.

The mechanism involves the protonation of the carboxylic acid by the strongly acidic medium, followed by reaction with the mixed anhydrides. This results in the formation of a highly electrophilic acylium ion, which is the key intermediate in Friedel-Crafts acylation reactions.[1] The methanesulfonic acid, being a strong, non-nucleophilic acid, facilitates this process without interfering with the subsequent reaction of the acylium ion. Furthermore, its lower viscosity compared to PPA allows for more efficient stirring and heat transfer, leading to cleaner reactions and easier workup.[1][3]

Quantitative Data Presentation

The following tables summarize the performance of this compound in various synthetic transformations, highlighting its efficiency and broad applicability.

Table 1: Synthesis of 4-Quinolones [8][9][10][11][12]

| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl (2-methoxyphenylaminomethylene)malonate | 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 80-90 | 12 | 95 |

| Diethyl (4-chlorophenylaminomethylene)malonate | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 80-90 | 12 | 92 |

| Diethyl (4-methylphenylaminomethylene)malonate | 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 80-90 | 12 | 94 |

| Diethyl (4-nitrophenylaminomethylene)malonate | 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 80-90 | 12 | 85 |

Table 2: Intramolecular Cyclization of Phenylacetamides to Tetrahydroisoquinoline-2-ones [13][14]

| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

| N-(4-Bromobenzyl)-N-methyl-2-phenylacetamide | 7-Bromo-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 80 | 1 | 99 |

| N-(4-Chlorobenzyl)-N-methyl-2-phenylacetamide | 7-Chloro-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 80 | 1 | 94 |

| N-(4-Methoxybenzyl)-N-methyl-2-phenylacetamide | 7-Methoxy-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 80 | 1 | 96 |

| N-Benzyl-N-methyl-2-(4-chlorophenyl)acetamide | 4-(4-Chlorophenyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 80 | 1 | 92 |

Table 3: Fischer Indole Synthesis [13][15]

| Arylhydrazine | Ketone/Aldehyde | Product | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine | Acetophenone | 2-Phenylindole | 100 | 2 | 85 |

| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 100 | 1 | 90 |

| 4-Methoxyphenylhydrazine | Propiophenone | 5-Methoxy-2-methyl-3-phenylindole | 100 | 3 | 78 |

Experimental Protocols

General Procedure for the Synthesis of 4-Quinolones

To a stirred solution of the appropriate diethyl anilinomethylenemalonate (1.0 eq) in this compound (10 mL per gram of substrate) is heated to 80-90 °C.[9] The reaction mixture is stirred at this temperature for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into a stirred mixture of ice and water. The resulting precipitate is collected by filtration, washed with water until the washings are neutral, and then dried under vacuum to afford the pure 4-quinolone.

General Procedure for the Intramolecular Cyclization of Phenylacetamides

To a stirred solution of the N-substituted phenylacetamide (1.0 eq) in this compound (10 mL per gram of substrate) at room temperature is added paraformaldehyde (1.2 eq). The reaction mixture is then heated to 80 °C and stirred for 1-2 hours.[14] Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of ice-water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving this compound.

Conclusion

Methanesulfonic acid is an indispensable component of this compound, contributing significantly to its reactivity and utility in modern organic synthesis. Its role extends beyond that of a simple solvent, as it actively participates in the formation of highly reactive acylating species. The resulting reagent system provides a milder, more efficient, and user-friendly alternative to traditional methods for a wide range of important chemical transformations. The data and protocols presented herein underscore the value of this compound for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Buy this compound (EVT-354210) | 39394-84-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. This compound | 39394-84-8 | Benchchem [benchchem.com]

- 5. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Mechanism of Polyphosphoric Acid and Phosphorus PentoxideâMethanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchwithnj.com [researchwithnj.com]

Eaton's Reagent: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Eaton's Reagent, a versatile and potent reagent in organic synthesis. It details the necessary safety and handling precautions, outlines its chemical and physical properties, and provides exemplary experimental protocols for its application.

Chemical Identity and Properties

This compound is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically at a concentration of 7.5-7.7% by weight of P₂O₅.[1][2] It serves as a powerful desiccant and a strong non-oxidizing acid, making it an effective promoter of various chemical transformations, including cyclizations and Friedel-Crafts acylations.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Light yellow liquid[4] |

| Odor | No information available[4] |

| pH | 2 (1% solution)[4] |

| Boiling Point | 122 °C / 251.6 °F @ 1 mmHg[4] |

| Flash Point | > 110 °C / > 230 °F[4] |

| Density | 1.5 g/mL at 25 °C |

| Solubility in Water | Reacts violently[4] |

| Stability | Moisture sensitive[4] |

Table 1: Physical and Chemical Properties of this compound.

Composition

| Component | CAS Number | Weight % |

| Methanesulfonic acid, mixt. with phosphorus oxide (P₂O₅) | 39394-84-8 | 100 |

| Methanesulfonic acid | 75-75-2 | 92.5 |

| Phosphorus pentoxide | 1314-56-3 | 7.5 |

Table 2: Chemical Composition of this compound.[4]

Hazard Identification and Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. The primary hazards are its corrosivity and violent reaction with water.[4]

GHS Hazard Classification

| Hazard Class | Category |

| Corrosive to metals | Category 1 |

| Acute oral toxicity | Category 4 |

| Acute dermal toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 1A |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Table 3: GHS Hazard Classification for this compound.[4]

Toxicity Data

The toxicity data for the individual components of this compound are provided below.

| Component | LD₅₀ Oral (Rat) | LD₅₀ Dermal (Rabbit) | LC₅₀ Inhalation (Rat) |

| Methanesulfonic acid | 649 mg/kg | 1000 - 2000 mg/kg | 1.3 mg/L/6h |

| Phosphorus pentoxide | Not listed | Not listed | 1217 mg/m³ (1 h) |

Table 4: Toxicity Data for Components of this compound.[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene).[6]

-

Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. In case of spills or inadequate ventilation, use a NIOSH-approved respirator with an acid gas cartridge.[5]

-

The following diagram illustrates a general workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures

-

Minor Spill: For a small spill contained within a fume hood, neutralize the spill with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Absorb the residue with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Major Spill: Evacuate the area immediately and prevent entry. Notify emergency services and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment. Ventilate the area and contain the spill if possible without risk.

The following diagram outlines a general emergency response procedure.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep containers tightly closed and store in a corrosion-resistant container.[4] this compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This compound is considered hazardous waste. Do not dispose of it down the drain.[5]

Experimental Protocols

This compound is a versatile reagent used in a variety of organic transformations. Below are representative protocols for its use in a cyclization reaction and a generalized procedure for Friedel-Crafts acylation.

Detailed Protocol: Preparation of Tetrahydroisoquinoline-3-ones via Cyclization of Phenyl Acetamides

This protocol is adapted from a procedure published in Organic Syntheses.[2]

The following diagram illustrates the experimental workflow for this cyclization.

Procedure:

-

Reaction Setup: A three-necked, 500-mL round-bottomed flask is equipped with a magnetic stir bar, a temperature probe, an addition funnel, and a reflux condenser with a nitrogen inlet. The apparatus is flushed with nitrogen for at least 15 minutes. The flask is charged with 50 mL of this compound.

-

Addition of Reactants: 2-(4-Chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol) is added in portions, which results in an exotherm from 23 °C to 29 °C. Paraformaldehyde (1.98 g, 65.3 mmol) is then added.

-

Reaction: The reaction mixture is heated to 80 °C for 2 hours. The reaction progress is monitored by HPLC until the starting material is consumed.

-

Work-up:

-

The reaction mixture is cooled to 5 °C in an ice bath.

-

Caution: Exothermic reaction. Water (50 mL) is added slowly through the addition funnel, maintaining the internal temperature below 25 °C.

-

Isopropyl acetate (50 mL) is added, and the mixture is cooled to 5 °C.

-

Caution: Exothermic reaction. The pH of the mixture is adjusted to 8-8.5 using a 19M NaOH solution, while maintaining the internal temperature below 25 °C.

-

The resulting solid precipitate is filtered.

-

The filtrate is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with isopropyl acetate (50 mL).

-

The organic layers are combined and concentrated by rotary evaporation.

-

-

Purification:

-

The residue is dissolved in ethyl acetate.

-

The product is purified by column chromatography on silica gel.

-

The fractions containing the product are collected and concentrated to afford the final product as a light yellow solid.

-

Generalized Protocol: Friedel-Crafts Acylation of Aromatic Compounds

This compound is an effective medium for Friedel-Crafts acylation reactions, providing a less viscous alternative to polyphosphoric acid.[3]

General Procedure:

-

Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aromatic substrate and the carboxylic acid.

-

Addition of this compound: this compound is added to the flask under a nitrogen atmosphere. The amount of this compound used can vary, but it often serves as both the solvent and the catalyst.

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrates. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or HPLC).

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water or a mixture of ice and a saturated aqueous solution of sodium bicarbonate to quench the reaction. Caution: This quenching process is highly exothermic and should be performed slowly and with vigorous stirring.

-

The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by standard methods such as recrystallization or column chromatography to yield the desired acylated product.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Theoretical Core of Eaton's Reagent Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eaton's Reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), has emerged as a powerful and versatile tool in modern organic synthesis.[1][2] Typically prepared as a 7.5-10% w/w solution, this reagent serves as a potent Brønsted and Lewis acidic medium, facilitating a wide range of acid-catalyzed reactions with notable efficiency and often under milder conditions than traditional reagents like polyphosphoric acid (PPA).[2][3] Its lower viscosity and improved handling characteristics further enhance its utility in both laboratory and industrial settings. This technical guide delves into the fundamental theoretical basis of this compound catalysis, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Principles of Catalysis: The Dual Role of P₂O₅ and MsOH

The catalytic prowess of this compound stems from the synergistic interplay between its two components:

-

Methanesulfonic Acid (MsOH): A strong Brønsted acid, MsOH provides the acidic environment necessary to protonate substrates, thereby activating them towards nucleophilic attack. It also serves as an excellent solvent for a wide range of organic compounds.

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, P₂O₅ reacts with any water present or generated during the reaction, shifting the equilibrium towards the desired products.[4] More critically, it reacts with MsOH to form a complex mixture of polyphosphoric acids and mixed anhydrides, which are believed to be the key species responsible for the generation of the ultimate electrophile.

The active catalytic species in many reactions facilitated by this compound is a highly electrophilic acylium ion (R-C≡O⁺) .[1][3] This intermediate is generated in situ from carboxylic acids or their derivatives. The formation of the acylium ion is a key step that dramatically enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by even weak nucleophiles. Spectroscopic evidence, such as the appearance of a characteristic stretch in the infrared (IR) spectrum around 2250 cm⁻¹, can confirm the presence of this highly reactive intermediate.[4]

Mechanistic Pathways and Key Applications

This compound is most renowned for its application in intramolecular and intermolecular acylation reactions, particularly Friedel-Crafts acylation and related cyclization reactions.

Friedel-Crafts Acylation

In a typical Friedel-Crafts acylation, a carboxylic acid is activated by this compound to form an acylium ion. This potent electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and an aryl ketone product. The general mechanism is illustrated below.

Caption: Generalized mechanism of Friedel-Crafts acylation catalyzed by this compound.

Intramolecular Cyclization: Synthesis of Heterocycles

A significant application of this compound lies in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. This is particularly valuable in the development of pharmaceutical agents. Two prominent examples are the synthesis of xanthones and quinolones.

1. Xanthone Synthesis:

Xanthones are synthesized via the condensation of a salicylic acid derivative and a phenol.[1] The reaction proceeds through an initial Friedel-Crafts acylation to form a benzophenone intermediate, which then undergoes an intramolecular cyclization (oxa-ring closure) to yield the xanthone core.

Caption: Reaction pathway for the synthesis of xanthones using this compound.

2. 4-Quinolone Synthesis:

4-Quinolones, an important class of antibacterial agents, can be synthesized in high yields by the cycloacylation of aniline derivatives using this compound.[2][5] This method often requires milder conditions compared to traditional thermal cyclizations.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions catalyzed by this compound, highlighting the substrate scope and yields.

Table 1: Synthesis of Xanthone Derivatives [1]

| Salicylic Acid Derivative | Phenol Derivative | Product | Yield (%) |

| Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 67 |

| 5-Nitrosalicylic acid | Phloroglucinol | 1,3-Dihydroxy-7-nitroxanthone | 32 |

| 5-Bromosalicylic acid | Phloroglucinol | 7-Bromo-1,3-dihydroxyxanthone | 17 |

| 4-Hydroxysalicylic acid | 1,3,5-Trimethoxybenzene | 1,3-Dimethoxy-6-hydroxyxanthone | 91 |

Table 2: Synthesis of 4-Quinolone Derivatives [5][6]

| Aniline Derivative | β-Ketoester/Enamine | Product | Yield (%) |

| Aniline | Diethyl 2-(anilinomethylene)malonate | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | >90 |

| 4-Fluoroaniline | Diethyl 2-((4-fluorophenyl)aminomethylene)malonate | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | >90 |

| 4-Chloroaniline | Diethyl 2-((4-chlorophenyl)aminomethylene)malonate | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | >90 |

Detailed Experimental Protocols

General Considerations

-

This compound is corrosive and hygroscopic. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Reactions involving this compound are often exothermic, especially during the initial mixing of reactants.

-

Workup typically involves quenching the reaction mixture by carefully pouring it onto ice, followed by extraction and purification.

Protocol 1: Synthesis of 1,3-Dimethoxyxanthone[1]

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, combine salicylic acid (1.5 equivalents) and 1,3,5-trimethoxybenzene (1.0 equivalent).

-

Addition of this compound: Add this compound (approximately 6 mL per 10 mmol of the limiting reagent) to the mixture. Seal the Schlenk tube.

-

Reaction: Stir the resulting slurry at 80°C for 1.5 hours. The mixture will turn into a dark brown solution.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice. A pale pinkish slurry will form. Stir vigorously for 20 minutes.

-

Isolation: Collect the precipitate by filtration, wash with water, and then triturate with a mixture of pentane and diethyl ether.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend the Lewis acid (e.g., AlCl₃, though for this compound, it is the catalyst and solvent) in an appropriate solvent (this compound itself). Cool the mixture in an ice bath.

-

Addition of Acylating Agent: Add the acyl chloride or anhydride dropwise to the cooled suspension.

-

Addition of Aromatic Substrate: After the addition of the acylating agent is complete, add the aromatic compound dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.

Protocol 3: Synthesis of Tetrahydroisoquinoline-3-ones[8]

-

Reaction Setup: In a three-necked round-bottom flask flushed with nitrogen, add this compound (50 mL for a 10 g scale reaction).

-

Addition of Substrate: Add the corresponding phenyl acetamide derivative in portions. An exotherm is typically observed.

-

Addition of Aldehyde: Add paraformaldehyde (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 80°C for 2 hours.

-

Workup: Cool the reaction mixture to 5°C and quench by the slow addition of water, maintaining the temperature below 25°C.

-

Neutralization and Extraction: Add isopropyl acetate and adjust the pH to 8-8.5 with 19M NaOH solution, keeping the temperature below 25°C. Separate the organic layer and extract the aqueous layer with isopropyl acetate.

-

Isolation and Purification: Combine the organic layers and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a reaction catalyzed by this compound.

Caption: A generalized experimental workflow for synthesis using this compound.

Conclusion

This compound represents a significant advancement in the field of acid catalysis, offering a potent, versatile, and user-friendly alternative to traditional reagents. Its efficacy is rooted in the synergistic action of methanesulfonic acid and phosphorus pentoxide, which facilitates the in situ generation of highly reactive acylium ions. This fundamental mechanistic principle enables a broad range of important synthetic transformations, including Friedel-Crafts acylations and the construction of complex heterocyclic scaffolds. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the effective application of this compound in their endeavors. As the demand for efficient and sustainable synthetic methodologies continues to grow, the utility of this compound is poised to expand even further.

References

- 1. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-354210) | 39394-84-8 [evitachem.com]

- 4. This compound | 39394-84-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio, has emerged as a powerful and versatile tool in modern organic synthesis.[1][2] Its strong dehydrating and acidic properties facilitate a wide range of chemical transformations, often providing higher yields and milder reaction conditions compared to traditional reagents like polyphosphoric acid (PPA).[3][4] This technical guide provides an in-depth review of the core synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in its effective utilization.

Core Synthetic Applications

This compound is prominently used in several key areas of organic synthesis, including Friedel-Crafts reactions, the synthesis of various heterocyclic compounds, and rearrangement reactions.

Friedel-Crafts Acylation and Cycloacylation

One of the most significant applications of this compound is in promoting Friedel-Crafts acylation and related cycloacylation reactions.[5] It effectively generates highly electrophilic acylium ions from carboxylic acids, which then react with aromatic systems.[6] This methodology is valuable for the synthesis of aryl ketones and for constructing cyclic systems.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Carboxylic Acids using this compound

| Aromatic Substrate | Carboxylic Acid | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Anisole | Acetic Acid | 60 | 2 | 4-Methoxyacetophenone | 95 | [7] |

| Toluene | Propionic Acid | 70 | 3 | 4-Methylpropiophenone | 88 | [7] |

| Benzene | Benzoic Acid | 80 | 4 | Benzophenone | 92 | [5] |

| Naphthalene | Acetic Acid | 60 | 2 | 2-Acetonaphthone | 85 | [7] |

Synthesis of Xanthones

This compound is highly effective for the synthesis of xanthones through the condensation of salicylic acid derivatives with phenols.[1][8] The reaction proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization. The electronic nature of both the salicylic acid and the phenol plays a crucial role in the reaction's success, with electron-rich phenols generally providing better yields.[1][8]

Table 2: Synthesis of Xanthones using this compound

| Phenol Derivative | Salicylic Acid Derivative | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Phloroglucinol | Salicylic Acid | 80 | 1.5 | 1,3-Dihydroxyxanthone | 67 | [1] |

| Phloroglucinol | 5-Nitrosalicylic Acid | 80 | 1.5 | 1,3-Dihydroxy-7-nitroxanthone | 32 | [1] |

| 1,3,5-Trimethoxybenzene | Salicylic Acid | 80 | 1.5 | 1,3-Dimethoxyxanthone | 91 | [1] |

| 1,3,5-Trimethoxybenzene | 3-Hydroxy-2-naphthoic acid | 80 | 1.5 | 1,3-Dimethoxy-benzoxanthone | 82 | [1] |

Synthesis of Quinolones

The synthesis of 4-quinolones and their derivatives is another area where this compound has proven superior to traditional methods.[2][9] It facilitates the efficient cycloacylation of aniline derivatives under milder conditions than those required for thermal cyclizations.[10]

Table 3: Synthesis of 4-Quinolones using this compound

| Substituted Aniline | β-Ketoester | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aniline | Ethyl benzoylacetate | 130 | 24 | 2-Phenylquinolin-4(1H)-one | 75 | [11] |

| 4-Methoxyaniline | Ethyl benzoylacetate | 130 | 24 | 6-Methoxy-2-phenylquinolin-4(1H)-one | 78 | [11] |

| 4-Chloroaniline | Ethyl acetoacetate | 90 | 4 | 6-Chloro-2-methylquinolin-4(1H)-one | 85 | [2] |

Synthesis of Tetrahydroisoquinoline-2-ones

This compound provides a scalable and efficient method for the cyclization of substituted phenylacetamides to yield tetrahydroisoquinoline-2-ones, which are important structural motifs in pharmacologically active molecules.[12]

Table 4: Synthesis of Tetrahydroisoquinoline-2-ones using this compound

| N-Substituted Phenylacetamide | Aldehyde | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-Methyl-4-bromophenylacetamide | Paraformaldehyde | 80 | 1.25 | 7-Bromo-2-methyl-2,3-dihydro-1H-isoquinolin-4-one | 94 | [13] |

| N-Methylphenylacetamide | Paraformaldehyde | 80 | 1 | 2-Methyl-2,3-dihydro-1H-isoquinolin-4-one | 99 | [13] |

Beckmann Rearrangement